Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. While specific synthesis methods for this compound are not available in the literature, similar compounds have been synthesized using various methods. For instance, the synthesis of 4-((pyridin-2-ylthio)methyl)piperidin-4-ol involves intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of its subcomponents. It likely has a piperidine ring (a six-membered ring with one nitrogen atom) attached to a sulfonyl group (SO2), which is in turn attached to a benzoate group (a benzene ring attached to a carboxylate group). Additionally, a pyridin-2-ylthio group (a pyridine ring attached to a sulfur atom) is attached to the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the properties of its functional groups. For example, its solubility would be influenced by the polar sulfonyl and carboxylate groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Molecular Structure and Crystallography
Research on compounds with structural features similar to "Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate" often focuses on understanding their molecular conformation, crystallography, and intramolecular interactions. For instance, studies on compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide have detailed analyses of benzene ring orientations, dihedral angles, and intramolecular π–π stacking interactions, providing insights into molecular stability and potential reactivity patterns (Mohan Kumar et al., 2012).
Synthetic Pathways and Chemical Modifications
The synthesis and chemical modification of structurally related compounds are of significant interest, indicating methodologies that could be adapted for the synthesis and functionalization of "Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate". Research into compounds like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate in pharmaceutical synthesis, demonstrates complex synthetic pathways involving condensation, methylation, hydrogenolysis, and cyclization steps (Z. Xiu-lan, 2009). These methodologies provide a foundation for developing synthetic strategies for related sulfonamide compounds.
Antimicrobial Applications
Some compounds with similar structural motifs have been investigated for their antimicrobial properties. For example, the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum reveal that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity (K. Vinaya et al., 2009). This suggests potential research applications of "Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate" in antimicrobial studies, pending structural activity relationship (SAR) analysis.
properties
IUPAC Name |
methyl 4-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-25-19(22)16-5-7-17(8-6-16)27(23,24)21-12-9-15(10-13-21)14-26-18-4-2-3-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIODMPRXBCEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)benzoate |
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